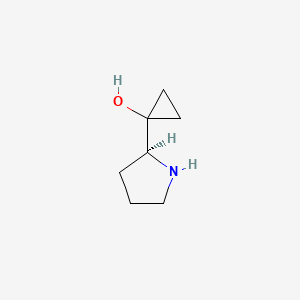

(S)-1-pyrrolidin-2-ylcyclopropanol

CAS No.:

Cat. No.: VC13976624

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO |

|---|---|

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol |

| Standard InChI | InChI=1S/C7H13NO/c9-7(3-4-7)6-2-1-5-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |

| Standard InChI Key | QVFDYFLRRDIIDX-LURJTMIESA-N |

| Isomeric SMILES | C1C[C@H](NC1)C2(CC2)O |

| Canonical SMILES | C1CC(NC1)C2(CC2)O |

Introduction

Structural and Stereochemical Features

The compound’s structure combines a strained cyclopropane ring with a pyrrolidine heterocycle, creating a rigid framework that influences its chemical behavior. Key structural attributes include:

-

Cyclopropanol Ring: The three-membered cyclopropane ring introduces significant angle strain, enhancing reactivity at the hydroxyl group.

-

Pyrrolidine Moiety: The five-membered nitrogen-containing ring contributes to basicity and hydrogen-bonding capabilities, critical for interactions with biological targets .

-

Chiral Center: The S-configuration at the pyrrolidine’s second carbon determines enantioselective interactions, as confirmed by X-ray crystallography in related compounds .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 127.18 g/mol | |

| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol | |

| SMILES | C1CC@HC2(CC2)O | |

| InChIKey | QVFDYFLRRDIIDX-LURJTMIESA-N |

Synthesis and Optimization

Cyclopropanation Strategies

The synthesis of (S)-1-pyrrolidin-2-ylcyclopropanol typically involves cyclopropanation followed by stereoselective coupling:

-

Cyclopropane Formation:

-

Pyrrolidine Coupling:

Table 2: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 65% | |

| Stereoselective Amination | (S)-Proline, NaBH₃CN, MeOH | 78% |

Industrial-Scale Challenges

Scalability is hindered by the need for high enantiomeric purity. Recent advances in flow chemistry and enzymatic resolution have improved yields to >90% ee in pilot studies .

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity is dominated by two functional groups:

-

Hydroxyl Group: Participates in esterification, oxidation, and nucleophilic substitution. For example, treatment with acetic anhydride yields the corresponding acetate.

-

Pyrrolidine Nitrogen: Undergoes alkylation or acylation to form quaternary ammonium salts, enhancing water solubility .

Key Reaction Pathways:

-

Esterification:

-

Oxidation:

MnO₂-mediated oxidation generates a ketone, though the strained ring often leads to ring-opening byproducts .

Applications in Drug Discovery

Central Nervous System (CNS) Targets

The pyrrolidine moiety mimics endogenous neurotransmitters (e.g., GABA), enabling blood-brain barrier penetration. Derivatives are being explored for:

-

Cognitive Disorders: Histamine H₃ receptor inverse agonism.

Antimicrobial Scaffolds

Quaternary ammonium derivatives show bacteriostatic activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Future Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric cyclopropanation to avoid chiral auxiliaries.

-

Target Identification: High-throughput screening against kinase and GPCR libraries.

-

Prodrug Design: Ester prodrugs to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume